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Abstract

Flavomycoin is a polyene macrolide antibiotic with notable antifungal properties. A
comprehensive understanding of its physical and chemical characteristics is paramount for its
potential application in research and drug development. This technical guide provides a
detailed overview of the core physicochemical properties of Flavomycoin, including its
molecular structure, solubility, and spectral data. Methodologies for key experimental
techniques are outlined, and relevant biological pathways are illustrated to provide a thorough
understanding of this compound.

Chemical Identity and Physical Properties

Flavomycoin, also known by its synonyms JA-5068 and Roflamycin, is a natural product with
the Chemical Abstracts Service (CAS) registry number 11076-76-9. There have been
discrepancies in the reported molecular formula and weight of this compound. One source
indicates a molecular formula of Ca1HesO10 with a corresponding molecular weight of 721.09
g/mol [1]. Another source suggests a molecular formula of CsaH100011 and a molecular weight
of 925.3652 g/mol [2]. Further structural elucidation studies are required to resolve this
ambiguity.

The compound presents as a solid with a melting point range of 161-163 °C[2][3]. Information
regarding its solubility in water and common organic solvents is not extensively detailed in the
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available literature, which is a critical data gap for formulation and experimental design.

Table 1: Physical and Chemical Properties of Flavomycoin

Property Value Reference
CAS Number 11076-76-9 [2]
Synonyms JA-5068, Roflamycin

Molecular Formula Ca1HesO10 or CsaH100011

721.09 g/mol or 925.3652

Molecular Weight

g/mol
Melting Point 161-163 °C
Solubility Data not available

Spectroscopic Properties

Detailed spectroscopic data for Flavomycoin are not readily available in public databases.
However, based on its classification as a polyene macrolide antibiotic, its spectral
characteristics can be inferred from related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Polyene macrolide antibiotics are characterized by a series of conjugated double bonds in their
macrocyclic lactone ring, which act as a chromophore and result in strong UV absorption. The
number of conjugated double bonds dictates the Amax values. Typically, polyenes exhibit a
characteristic UV spectrum with three major absorption maxima. For a hexaene, which
Flavomycoin is likely to be based on its name, the absorption maxima would be expected in
the range of 340-380 nm.

Infrared (IR) Spectroscopy

The infrared spectrum of a polyene antibiotic like Flavomycoin is expected to show
characteristic absorption bands corresponding to its functional groups. These would include:

e O-H stretching: A broad band around 3400 cm~* due to the numerous hydroxyl groups.
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e C-H stretching: Bands in the region of 2850-3000 cm~? for sp® C-H bonds and potentially
above 3000 cm~1 for sp2 C-H bonds of the polyene system.

e C=0 stretching: A strong absorption band around 1700-1730 cm~1 corresponding to the
lactone carbonyl group.

e C=C stretching: Bands in the 1600-1650 cm~* region due to the conjugated double bonds.

e C-O stretching: Absorptions in the fingerprint region (1000-1300 cm~?) from the hydroxyl and
ether linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are crucial for the complete structural elucidation of complex
natural products like Flavomycoin.

e 1H NMR: The proton NMR spectrum would be complex. Key regions would include the
olefinic region (& 5.5-7.0 ppm) with signals from the protons of the conjugated double bond
system, the region for protons attached to oxygenated carbons (& 3.0-4.5 ppm), and the
aliphatic region (6 0.8-2.5 ppm) containing signals from the rest of the macrolide ring.

e 13C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the
lactone (& 170-180 ppm), the sp? carbons of the polyene chain (6 120-140 ppm), the sp3
carbons bonded to oxygen (& 60-80 ppm), and the aliphatic carbons of the macrolide ring (o
10-50 ppm).

Experimental Protocols

Detailed experimental protocols for the analysis of Flavomycoin are not explicitly published.
However, standard methodologies for the characterization of polyene antibiotics can be
applied.

Isolation and Purification

Workflow for the Isolation and Purification of a Polyene Antibiotic
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Caption: General workflow for the isolation and purification of polyene antibiotics.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b15561408?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis

o UV-Vis Spectroscopy: A solution of the purified compound in a suitable solvent (e.qg.,
methanol or ethanol) is prepared. The absorbance spectrum is recorded using a double-
beam UV-Vis spectrophotometer over a range of 200-800 nm.

e IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared
(FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

 NMR Spectroscopy: High-resolution *H and 3C NMR spectra are recorded on a high-field
NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a suitable
deuterated solvent (e.g., CDClsz, CDsOD, or DMSO-ds). 2D NMR experiments such as
COSY, HSQC, and HMBC are essential for complete structural assignment.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like
ESI (Electrospray lonization) or MALDI (Matrix-Assisted Laser Desorption/lonization) is used
to determine the exact molecular weight and elemental composition.

Mechanism of Action and Signaling Pathways

As a polyene macrolide, Flavomycoin's primary mechanism of action is likely the disruption of
fungal cell membranes. Polyenes bind to ergosterol, a major component of fungal cell
membranes, leading to the formation of pores or channels. This disrupts the membrane's
integrity, causing leakage of essential ions and small molecules, ultimately leading to cell
death. This mechanism is distinct from that of many other antifungal agents, which target cell
wall synthesis or DNA replication.

The specific signaling pathways affected by Flavomycoin have not been elucidated. However,
the membrane disruption caused by polyenes can trigger a cascade of secondary cellular
events.

Diagram of the General Mechanism of Action of Polyene Antibiotics
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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